molecular formula C8H6ClN3O B1416244 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 959240-51-8

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B1416244
CAS RN: 959240-51-8
M. Wt: 195.6 g/mol
InChI Key: PGOOYEJYEUZJBF-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” is a chemical compound with the empirical formula C8H6ClN3O and a molecular weight of 195.61 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

It was found that 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .

Scientific Research Applications

Anticancer Evaluation

Oxadiazole derivatives, such as 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, have been evaluated for their potential anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes in living cells, is often used to quantify the effectiveness of these compounds in inhibiting cancer cell growth .

Anti-inflammatory and Analgesic Activities

Indole derivatives, which are structurally related to oxadiazoles, have shown significant anti-inflammatory and analgesic activities. This suggests that oxadiazole compounds may also possess similar biological potential .

Phosphitylating Reagents

Oxadiazole derivatives can be used as phosphitylating reagents in organic synthesis. They are involved in reactions that modify the chemical structure of other compounds, which is crucial in the development of new pharmaceuticals and materials .

Crop Protection

The design and synthesis of novel oxadiazole compounds are driven by the need to protect crops from a variety of pathogens. These compounds can act as fungicides, bactericides, or nematicides to ensure the health and survival of crop plants .

Medicinal Applications

Oxadiazoles have a wide range of medicinal applications beyond anticancer properties. They have been used as vasodilators, anticonvulsants, antidiabetics, and for other miscellaneous therapeutic purposes .

Antibacterial Activity

Some oxadiazole derivatives have been synthesized specifically for their antibacterial activity. These compounds can inhibit the growth of bacteria, making them potential candidates for new antibiotic drugs .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to Sigma-Aldrich . This suggests that it may be harmful if swallowed and may cause eye irritation.

Future Directions

While specific future directions for “2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine” are not mentioned in the search results, it’s clear that the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOOYEJYEUZJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650971
Record name 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

CAS RN

959240-51-8
Record name 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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